2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole
Description
Properties
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(20-21-22(13)15-10-6-3-7-11-15)18-19-16(12-23-18)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHASBZLAZZTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole typically involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with benzaldehyde in ethanol under basic conditions to form the corresponding chalcone. This chalcone is then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action : Compounds containing thiazole and triazole rings have been reported to exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Research Findings : Several studies have demonstrated that derivatives of this compound possess potent antibacterial and antifungal activities. For instance, a study indicated that compounds similar to 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Activity
Mechanism of Action : The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The interaction with specific cellular pathways leads to cell cycle arrest and subsequent cancer cell death.
Case Studies :
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that the compound induced significant apoptosis at concentrations above 10 µM.
- Comparative Analysis : In vitro tests comparing the efficacy of this compound against established chemotherapeutics revealed that it exhibited comparable or superior cytotoxicity against resistant cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Physical and Spectral Properties
- Melting Points : Triazole-thiazole hybrids generally exhibit high thermal stability (mp >250°C). For example, 22c () melts at 278–280°C, while thiadiazole 9f () melts at 264–266°C .
- Spectral Signatures :
Key Findings and Implications
Substituent Effects : Halogens (Cl, F) and aryl groups (phenyl, p-tolyl) modulate crystallinity and bioactivity without compromising synthetic efficiency .
Thermal Stability : High melting points (>250°C) suggest suitability for solid-state applications (e.g., drug formulations) .
Bioactivity Potential: Triazole-thiazole hybrids are promising antimicrobial and anticancer candidates, though target-specific studies are needed .
Biological Activity
The compound 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole is a member of the thiazole and triazole family, which has garnered attention for its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The compound was synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1H-indene-1,3(2H)-dione in ethanol with piperidine as a catalyst under reflux conditions. The product was recrystallized from dimethylformamide yielding yellow crystals with a melting point of 276–277 °C .
Structural Characteristics
The molecular structure of This compound features a phenyl ring attached to a thiazole moiety and a triazole system. The compound's geometry allows for significant π–π stacking interactions and edge-to-face contacts between aromatic rings, which can influence its biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole and thiazole exhibit notable anticancer properties. The synthesized compound has shown antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF-7 | 1.1 | Better than Doxorubicin |
| HCT-116 | 2.6 | Better than standard drugs |
| HepG2 | 1.4 | Comparable to Pemetrexed |
These results indicate that the compound effectively inhibits cancer cell growth through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis .
Antimicrobial Activity
The compound also exhibited antimicrobial properties against common pathogens:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Case Studies
A study published in 2021 evaluated several triazole derivatives for their biological activities. Among them, compounds similar to This compound demonstrated both antiproliferative and antimicrobial potential. The study highlighted the importance of substituents on the phenyl rings in enhancing activity against specific cancer types and bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole and its analogs?
- Answer : The compound is typically synthesized via multi-step protocols involving click chemistry for triazole ring formation and heterocyclic coupling reactions. For example:
-
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂) generates the 1,2,3-triazole core. Solvents like DMF or THF and catalysts like CuI are commonly used .
-
Thiazole Assembly : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Substituent compatibility requires optimization of reaction time (12–24 hrs) and temperature (80–120°C) .
-
Example : In , analogs were synthesized with yields of 75–82% using microwave-assisted conditions to enhance regioselectivity .
Step Reagents/Conditions Yield Reference Triazole formation CuI, DMF, 80°C, 12 hrs 80–85% Thiazole coupling Thiourea, α-bromoketone, EtOH, reflux 70–75%
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and triazole/thiazole carbons (δ 120–150 ppm) confirm regiochemistry. For example, the methyl group on the triazole appears as a singlet at δ 2.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate heterocyclic rings .
- X-ray Crystallography : SHELXL refinement ( ) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Answer : Discrepancies in anisotropic displacement parameters or occupancy factors require:
- SHELXL Tweaks : Use
TWINandBASFcommands to model twinning or disorder. highlights new features in SHELXL (post-2008) for handling high-resolution data and pseudosymmetry . - Validation Tools : Cross-check with
PLATON(ADDSYM) to detect missed symmetry andOLEX2for real-space refinement . - Example : In , the compound’s crystal structure (C25H21N5OS) was refined using SHELXL with R₁ = 0.045, revealing a planar thiazole-triazole system .
Q. What strategies address conflicting biological activity reports in antimicrobial assays?
- Answer : Variations in MIC values may arise from:
- Assay Conditions : Adjust inoculum size (e.g., 10⁵ CFU/mL vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI). notes that substituents like bromine (compound 9c) enhance activity against S. aureus but reduce solubility, affecting reproducibility .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve bioavailability. SAR studies in show that 4-phenylthiazole derivatives with electron-withdrawing groups (e.g., -F) increase membrane penetration .
Q. How can computational methods predict the compound’s photophysical properties?
- Answer :
- TD-DFT Calculations : At the TD-B3PW91/6-31+G(d,p) level ( ), simulate excited-state intramolecular proton transfer (ESIPT) for fluorescence behavior. The 4-phenylthiazole moiety in the target compound likely exhibits dual emission due to keto-enol tautomerism .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., antimicrobial enzymes). used PyMOL to visualize binding poses of analogs with α-glucosidase .
Methodological Considerations
Q. What steps ensure reproducibility in multi-step syntheses?
- Answer :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water mixtures) to isolate intermediates ≥95% pure .
- QC Checks : Monitor reactions via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and validate purity via HPLC (C18 column, 1.0 mL/min flow rate) .
Q. How should researchers handle conflicting NMR data for regioisomers?
- Answer :
- NOESY/ROESY : Detect spatial proximity between triazole methyl and phenyl groups to distinguish 1,4- vs. 1,5-regioisomers.
- ¹³C DEPT : Identify quaternary carbons in the triazole ring (δ ~140 ppm) to confirm substitution patterns .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ in X-ray structures?
- Answer :
- Theoretical Limits : Gas-phase DFT calculations ignore crystal packing effects. For example, ’s C-N bond (1.34 Å experimentally vs. 1.32 Å computationally) reflects lattice stress .
- Thermal Motion : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder, necessitating TLS refinement in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
